molecular formula C13H5Cl3N4 B5878069 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B5878069
M. Wt: 323.6 g/mol
InChI Key: NFTGIFIJPKQUME-UHFFFAOYSA-N
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Description

5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to a triazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated pyridine compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of palladium catalysts.

    Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .

Comparison with Similar Compounds

5,7,8-Trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile can be compared with other triazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5,7,8-trichloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl3N4/c14-9-8(6-17)11(16)20-12(7-4-2-1-3-5-7)18-19-13(20)10(9)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTGIFIJPKQUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=C(C(=C3Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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